molecular formula C14H19N3O4 B103541 H-Gly-ala-phe-OH CAS No. 17922-87-1

H-Gly-ala-phe-OH

Cat. No.: B103541
CAS No.: 17922-87-1
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-ala-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and phenylalanine, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

H-Gly-ala-phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide analogs .

Scientific Research Applications

H-Gly-ala-phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-ala-phe-OH is unique due to its tripeptide structure, which provides a balance of hydrophilic and hydrophobic properties. This balance allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

17922-87-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

MZZSCEANQDPJER-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Key on ui other cas no.

17922-87-1

sequence

GAF

Synonyms

Gly-Ala-Phe
Gly-L-Ala-L-Phe
glycyl-alanyl-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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